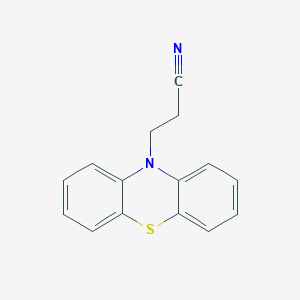

Phenothiazine-10-propionitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenothiazin-10-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDIIBWHOHWIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281406 | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-80-2 | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenothiazine 10 Propionitrile

Classical and Modern Synthesis Approaches

The synthesis of Phenothiazine-10-propionitrile is primarily achieved through well-established nucleophilic addition reactions, with modern methodologies offering improvements in efficiency and environmental impact.

Cyanoethylation of Phenothiazine (B1677639) Precursors

The most traditional and widely cited method for synthesizing this compound is the cyanoethylation of the phenothiazine nucleus. dtic.milclockss.org This reaction involves the addition of the phenothiazine moiety across the double bond of acrylonitrile (B1666552). researchgate.net The process provides a direct and convenient route for introducing the propionitrile (B127096) group onto the nitrogen atom of the phenothiazine ring system. researchgate.net

This reaction is typically base-catalyzed. A common catalyst employed for the cyanoethylation of phenothiazine is Triton B (benzyltrimethylammonium hydroxide). researchgate.netutupub.fi The reaction proceeds by deprotonation of the N-H group of phenothiazine, creating a nucleophilic nitrogen that subsequently attacks the β-carbon of acrylonitrile. researchgate.net The resulting intermediate is then protonated to yield the final product, 3-(10H-phenothiazin-10-yl)propanenitrile. This method has been utilized not only for the parent phenothiazine but also for its derivatives, such as 2-chlorophenothiazine (B30676) and 2-trifluoromethylphenothiazine, to produce the corresponding 10-propionitrile compounds. growingscience.comd-nb.info The yields for this reaction are generally reported as good. growingscience.comd-nb.info For instance, the cyanoethylation of phenothiazine has been reported to produce β-(1-phenothiazy1)propionitrile in a 73% yield. growingscience.com

Michael Addition for 10-Propionitrile Phenothiazine Formation

The cyanoethylation reaction is a specific example of a broader class of reactions known as the Michael addition. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a related electron-poor alkene like acrylonitrile (the Michael acceptor). researchgate.net

In the context of this compound synthesis, the phenothiazine anion acts as the nucleophile. The electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the molecule, making the β-carbon electrophilic and susceptible to nucleophilic attack. The mechanism involves the attack of the deprotonated phenothiazine nitrogen at this β-position, leading to the formation of a new carbon-nitrogen bond and the generation of a resonance-stabilized carbanion, which is subsequently protonated to give the final product. researchgate.net This fundamental reaction pathway underscores the efficiency of forming the 10-propionitrile derivative from phenothiazine precursors.

Acylation Reactions Utilizing Related Phenothiazine Derivatives

An alternative, albeit less direct, synthetic strategy involves the acylation of phenothiazine. While not a primary route, it represents a valid multi-step pathway. This approach would begin with the N-acylation of phenothiazine using a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride. utupub.firesearch-solution.comgoogle.com This Friedel-Crafts-like reaction, typically conducted in a suitable solvent, yields an N-acylated intermediate, specifically 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. utupub.fi

This chlorinated intermediate possesses the necessary propyl chain attached to the nitrogen atom. The synthesis would then be completed by a nucleophilic substitution reaction, where the chlorine atom is displaced by a cyanide group (CN⁻). This cyanation step would convert the terminal chloro group into the desired nitrile functionality, yielding a compound structurally related to this compound, specifically an acylated version. To obtain the exact target compound, a final reduction step of the carbonyl group would be necessary. This multi-step process, while more complex than direct cyanoethylation, offers a modular approach to the synthesis.

Alternative Synthetic Pathways to Functionalized Phenothiazine Systems

Beyond direct cyanoethylation, modern organic synthesis offers a variety of methods for the functionalization of the phenothiazine core that could be adapted for the synthesis of complex derivatives. These methods often focus on creating carbon-carbon or carbon-heteroatom bonds at various positions on the phenothiazine ring, including the nitrogen at position 10.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to synthesize N-aryl phenothiazine derivatives. researchgate.net Similarly, Suzuki cross-coupling reactions have been used to create ferrocenyl functionalized phenothiazines. researchgate.net More recently, iron-catalyzed domino C-S/C-N cross-coupling reactions have emerged as an environmentally benign and efficient method for constructing the phenothiazine ring system itself from simpler precursors, which could then be functionalized. Other functionalization techniques include the Vilsmeier-Haack reaction to introduce formyl groups onto the aromatic rings of N-alkyl phenothiazines, which can then be used in subsequent transformations. While these methods are not typically used for the direct synthesis of the simple this compound, they represent powerful tools for creating more complex, functionalized phenothiazine systems built upon this core structure.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic methods for phenothiazine derivatives. These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents.

Ultrasound irradiation (sonication) has emerged as a valuable green chemistry tool in organic synthesis, including the preparation of phenothiazine derivatives. The application of ultrasound can significantly accelerate reaction rates and improve yields. This enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid—which generates localized high temperatures and pressures, leading to faster mass transfer and reaction kinetics.

While specific reports on the ultrasound-mediated synthesis of this compound are not prevalent, the technique has been successfully applied to analogous reactions. For example, ultrasound has been used to facilitate the Claisen-Schmidt condensation of N-alkyl-3-formylphenothiazine and the synthesis of various phenothiazine-based heterocyclic compounds. google.com In some cases, sonication has been shown to reduce reaction times from hours to mere minutes while maintaining or even improving product yields compared to conventional heating methods. Given its success in related phenothiazine chemistry, it is highly probable that applying ultrasound to the classical cyanoethylation of phenothiazine with acrylonitrile could provide a more rapid and energy-efficient pathway to this compound.

Interactive Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Precursors | Key Reagents/Catalysts | Reaction Type | Reported Yield | Reference(s) |

| Cyanoethylation | Phenothiazine, Acrylonitrile | Triton B, Base | Michael Addition | 73% | growingscience.com |

| Cyanoethylation | 2-Chlorophenothiazine, Acrylonitrile | Base | Michael Addition | Good | d-nb.info |

| Acylation Pathway | Phenothiazine, 3-Chloropropionyl Chloride | - | Acylation | High Conversion | utupub.fi |

| Acylation Pathway | Acylated Intermediate, Cyanide Source | - | Nucleophilic Substitution | - | (Proposed) |

Table 2: Green Chemistry (Sonication) in Phenothiazine Synthesis

| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield Comparison | Reference(s) |

| Claisen-Schmidt Condensation | 24 hours | 2 minutes | Comparable (67% vs 74%) | |

| Heterocycle Synthesis | 8-10 hours (Reflux) | 30-45 minutes (Ultrasound) | Improved Yields with Ultrasound |

Phase Transfer Catalysis (PTC)

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for the synthesis of organic compounds. ijstr.orgrcsi.com This methodology is particularly useful for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to the other, thereby enabling the reaction to proceed. ijstr.org

In the context of phenothiazine chemistry, PTC has been successfully employed for the N-alkylation of the phenothiazine ring. For instance, a one-pot synthesis of 10-allyl-10H-phenothiazine derivatives can be achieved under PTC conditions. This process involves the N-alkylation of the phenothiazine substrate with 1,3-dibromopropane (B121459) at room temperature, followed by dehydrohalogenation of the resulting bromoalkyl chain at elevated temperatures in the presence of a concentrated base like sodium hydroxide (B78521). lew.ro Similarly, the synthesis of 10-propionitrile phenothiazine can be accomplished through the Michael addition of phenothiazine to acrylonitrile, a reaction that can be facilitated by a phase transfer catalyst like Triton B®. mdpi.comresearchgate.net

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and less hazardous reagents. ijstr.org

Derivatization and Functionalization Strategies

The this compound scaffold can be readily modified at various positions to generate a diverse library of derivatives. These modifications can be broadly categorized into N-substitution reactions at the 10-position and modifications at other positions on the phenothiazine ring system.

N-Substitution Reactions at the 10-Position

The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for functionalization. The propionitrile group itself is a result of N-substitution and can be further transformed.

The nitrogen atom of the phenothiazine ring can be alkylated with a variety of alkylating agents. This is a common strategy to introduce different functional groups and modulate the properties of the resulting compounds. datapdf.com For instance, alkylation with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide has been reported for 3-methylphenothiazine. datapdf.com Halides are also frequently used as alkylating agents, often requiring a basic condensing agent such as sodium amide or alkali carbonates. datapdf.com The cyanoethylation of phenothiazine with acrylonitrile is a specific example of N-alkylation that yields β-(1-phenothiazinyl)propionitrile. datapdf.comdtic.mil

The resulting propionitrile group can be a precursor to other functionalities. For example, reduction of the nitrile group with reagents like lithium aluminum hydride (LAH) yields the corresponding 10-(3-aminopropyl)phenothiazine. sci-hub.se This amine can then undergo further reactions, such as another cyanoethylation. sci-hub.se

Table 1: Examples of N-Alkylation Reactions of Phenothiazine Derivatives

| Starting Material | Alkylating Agent | Product | Reference |

| Phenothiazine | Acrylonitrile | β-(10-Phenothiazinyl)propionitrile | datapdf.comdtic.mil |

| 3-Methylphenothiazine | Dimethyl sulfate | 10-Methyl-3-methylphenothiazine | datapdf.com |

| Phenothiazine | 1,3-Dibromopropane | 10-(3-Bromopropyl)phenothiazine | lew.ro |

| 10H-1,8-Diazaphenothiazine | Benzyl chloride | 10-Benzyl-1,8-diazaphenothiazine | nih.gov |

The introduction of a carbonyl chloride group at the 10-position of the phenothiazine ring opens up a versatile route for the synthesis of a wide range of amide and ester derivatives through nucleophilic acyl substitution. Phenothiazine-10-carbonyl chloride can be synthesized by reacting phenothiazine with phosgene (B1210022) or a safer alternative like triphosgene.

Another approach involves a two-step process starting with the reaction of phenothiazine with chloroacetyl chloride to form N-(chloroacetyl)phenothiazine, which is then converted to the carbonyl chloride. This reactive intermediate can then be reacted with various nucleophiles to generate diverse derivatives. For example, 2-propionyl-10H-phenothiazine-10-carbonyl chloride is a commercially available derivative that can be used for further synthesis. anaxlab.com

The nitrogen at the 10-position can be acylated using acyl chlorides or anhydrides. For example, phenothiazine reacts with acetyl chloride in the presence of a Lewis acid like aluminum chloride to yield 10-acetylphenothiazine (B156027). datapdf.com This N-acylated product can then undergo further reactions, such as Friedel-Crafts acylation at other positions of the phenothiazine ring. datapdf.com

Reaction of phenothiazine with a mixture of cyanoacetic acid and acetic anhydride (B1165640) leads to the formation of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile. rsc.orggrowingscience.com This compound contains both a carbonyl group and a cyano group, offering multiple sites for further chemical transformations. rsc.org

Modifications at other positions (e.g., C-2, C-3, C-7)

Besides the N-10 position, the phenothiazine ring can be functionalized at various carbon positions, most commonly at C-2, C-3, and C-7. These modifications are often achieved through electrophilic substitution reactions.

Direct substitution on the phenothiazine nucleus can be achieved through methods such as nitration, halogenation, mercuration, metalation, and Friedel-Crafts acylation. datapdf.com For instance, bromination of phenothiazine with bromine in acetic acid yields 3,7-dibromophenothiazine. mdpi.comlew.ro

The presence of an activating or deactivating group at the 10-position influences the regioselectivity of these substitutions. For example, 10-acetylphenothiazine undergoes Friedel-Crafts acylation with acetyl chloride to give 2,10-diacetylphenothiazine and 2,8,10-triacetylphenothiazine. datapdf.com The cyanoethyl group at the 10-position can also direct further substitutions. For example, 3,7-dibromo-10H-phenothiazine can be cyanoethylated to give 3-(3,7-dibromo-10H-phenothiazin-10-yl)propanenitrile. mdpi.com This dibrominated derivative can then undergo Suzuki coupling reactions with various boronic acids to introduce aryl or heteroaryl groups at the 3 and 7 positions. mdpi.com

Hydrolysis of the nitrile group in β-10-phenothiazylpropionitrile derivatives can yield the corresponding propionic acids, which serve as intermediates for further derivatization. dtic.mil

Formation of Fused Heterocyclic Compounds

This compound can be a precursor for the synthesis of more complex heterocyclic systems. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used in cyclization reactions. dtic.mil More directly, treatment of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile, a related derivative, with carbon disulfide leads to the formation of a dimercaptoacrylonitrile intermediate. researchgate.netrsc.orgrsc.orgrsc.org This intermediate can then be reacted with various reagents to afford novel fused heterocyclic compounds. researchgate.netrsc.orgrsc.orgrsc.org This highlights the potential of the propionitrile moiety to be transformed into a reactive intermediate capable of participating in the construction of fused ring systems. The synthesis of fused heterocyclic compounds is a significant area of research due to their wide range of applications. sioc-journal.cn

Synthesis of Bis-Phenothiazine Derivatives

The synthesis of molecules containing two or more phenothiazine units, often referred to as bis-phenothiazine derivatives, is of interest for applications in materials science. lew.ro While the direct coupling of this compound to form a bis-phenothiazine is not described, the functional groups present in its derivatives can be utilized for this purpose. For example, a phenothiazine derivative with a reactive group at a specific position could be coupled with another phenothiazine unit. The Suzuki coupling reaction, as mentioned earlier, is a common method to connect two aryl units, and could be employed to link two phenothiazine rings together, provided they are appropriately functionalized with a halogen and a boronic acid or ester.

Reaction Mechanisms and Kinetics

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org In the context of this compound, this reaction becomes relevant after the conversion of the nitrile group to a carboxylic acid or an acyl chloride. For instance, phenothiazine-10-carbonyl chloride, which can be synthesized from phenothiazine, readily undergoes nucleophilic acyl substitution with various nucleophiles like amines and alcohols to form amides and esters, respectively. The reaction proceeds through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the leaving group (in this case, the chloride ion). masterorganicchemistry.comlibretexts.org The reactivity of the acyl derivative is a key factor, with acyl chlorides being highly reactive.

Pericyclic Reactions (e.g., aza-Claisen and Cope sigmatropic rearrangements)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu The aza-Claisen and Cope rearrangements are types of lew.rolew.ro-sigmatropic rearrangements. stereoelectronics.orgmasterorganicchemistry.com

Studies on 10-allyl-10H-phenothiazine derivatives have shown that they can undergo thermally induced pericyclic rearrangements. lew.roresearchgate.net Theoretical calculations suggest that an aza-Claisen rearrangement can occur, leading to the formation of 1-allyl-10H-phenothiazine. lew.roresearchgate.net This reaction is believed to be under kinetic control. lew.roresearchgate.net Subsequently, a Cope rearrangement of the 1-allyl intermediate can take place to form the thermodynamically more stable 3-allyl-10H-phenothiazine. lew.roresearchgate.net The Cope rearrangement is a lew.rolew.ro-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com While these studies were not performed directly on this compound, they demonstrate the potential for such pericyclic reactions to occur in appropriately substituted phenothiazine systems. The propionitrile group itself does not directly participate in these rearrangements, but the phenothiazine ring system is capable of undergoing these transformations.

Analytical Confirmation and Structural Elucidation of Synthesized Compounds

The definitive identification and structural verification of synthesized compounds, such as this compound and its derivatives, rely on a combination of modern analytical techniques. Spectroscopic and elemental analyses are fundamental to confirming the molecular structure and purity of these compounds.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural analysis of this compound and related molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of phenothiazine derivatives.

In the case of 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile, a derivative of this compound, the ¹H NMR spectrum shows distinct signals corresponding to the protons in the molecule. researchgate.net For instance, the aromatic protons appear as doublets and doublets of doublets in the range of δ 6.8-7.4 ppm. researchgate.net The methylene (B1212753) protons of the propionitrile side chain typically exhibit characteristic signals as well. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile, the carbon signals are observed at specific chemical shifts, confirming the presence of the phenothiazine core and the propionitrile group. researchgate.net The nitrile carbon (CN) has a characteristic signal in the ¹³C NMR spectrum. researchgate.net

Interactive Table: ¹H and ¹³C NMR Data for a this compound Derivative

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Reference |

| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | ¹H NMR | Acetone-d₆ | 3.14 (t, 2H, J = 6.6 Hz, CH₂), 4.41 (t, 2H, J = 6.6 Hz, NCH₂), 7.17 (d, 2H, J = 8.6 Hz, 1-H, 9-H), 7.33 (d, 2H, J = 2.4 Hz, 4-H, 6-H), 7.36 (dd, 2H, J = 8.6, 2.4 Hz, 2-H, 8-H) | researchgate.net |

| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | ¹³C NMR | Acetone-d₆ | 16.37, 43.69, 115.66, 118.16, 127.77, 130.11, 131.08, 144.05 | researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For phenothiazine derivatives, the IR spectra reveal key absorption bands. clockss.org In derivatives of this compound, a sharp and intense band corresponding to the nitrile group (C≡N) stretching vibration is typically observed around 2200-2250 cm⁻¹. rsc.orgnih.gov The presence of the C=O group in related structures, like 2-(10H-Phenothiazine-10-carbonyl)-3-phenylacrylonitrile, is confirmed by a strong absorption band around 1661 cm⁻¹. nih.gov The aromatic C-H and C=C stretching vibrations of the phenothiazine ring system also give rise to characteristic bands. clockss.org

Interactive Table: Characteristic IR Absorption Bands for Phenothiazine Derivatives

| Compound/Derivative Family | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| This compound Derivatives | Nitrile (C≡N) | 2198 - 2220 | rsc.org |

| 2-(10H-Phenothiazine-10-carbonyl)-3-phenylacrylonitrile | Carbonyl (C=O) | 1661 | nih.gov |

| Phenothiazine Derivatives | Aromatic C-H | ~3050 | clockss.org |

| Phenothiazine Derivatives | Aromatic C=C | ~1600, ~1470 | clockss.org |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the synthesized compounds, which helps in confirming their structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

For 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile, HRMS analysis confirms its molecular formula by matching the calculated mass with the experimentally found mass. researchgate.net The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two bromine atoms. researchgate.netmdpi.com Electron Ionization Mass Spectrometry (EI-MS) of this derivative reveals the molecular ion peak and various fragment ions, which correspond to the loss of different parts of the molecule, further corroborating the proposed structure. mdpi.comrsc.org

Interactive Table: Mass Spectrometry Data for a this compound Derivative

| Compound | Technique | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| 3'-(3,7-Dibromo-10H-phenothiazin-10-yl)propionitrile | HRMS (APCI+) | [M+H]⁺ | 408.9031 | 408.9004 | researchgate.net |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For β-10-phenothiazylpropionitrile, the calculated percentages of nitrogen and sulfur were found to be in close agreement with the experimentally determined values, thus verifying its elemental composition. dtic.mil

Interactive Table: Elemental Analysis Data for β-10-Phenothiazylpropionitrile

| Element | Calculated (%) | Found (%) | Reference |

| Nitrogen (N) | 11.16 | 11.20 | dtic.mil |

| Sulfur (S) | 12.73 | 12.77 | dtic.mil |

Pharmacological and Biomedical Research of Phenothiazine 10 Propionitrile and Its Derivatives

Anticancer Activities and Mechanisms of Action

Phenothiazine (B1677639) derivatives have demonstrated a range of anticancer effects through various mechanisms. frontiersin.org Research indicates these compounds can inhibit the proliferation of cancer cells, disrupt the cell cycle, prevent metastasis, and induce programmed cell death, also known as apoptosis. frontiersin.org Their anticancer properties are also linked to the modulation of critical signaling pathways involved in cancer progression and survival. nih.gov

Cell Cycle Arrest and Apoptosis Induction

Phenothiazines have been shown to effectively induce cell cycle arrest and apoptosis in a variety of cancer types. brieflands.com These compounds can halt cell proliferation by targeting different stages of the cell cycle. frontiersin.orgnih.gov

Several phenothiazine derivatives have been found to induce cell cycle arrest at the G0/G1 phase. For instance, trifluoperazine (B1681574) has been shown to suppress triple-negative breast cancer (TNBC) tumor growth by inducing G0/G1 arrest. frontiersin.org Similarly, fluphenazine (B1673473) and trifluoperazine can cause G0/G1 phase arrest in melanoma cells. brieflands.com In studies on hepatocellular carcinoma, trifluoperazine was also observed to induce G0/G1 arrest. brieflands.com Novel phenothiazine derivatives have also demonstrated the ability to cause G0/G1 phase arrest in lung and pancreatic cancer cell lines, leading to a reduction in the proportion of cells in the S and G2/M phases. brieflands.com This blockage of the cell cycle progression is a key mechanism of their antiproliferative effects. brieflands.com

| Phenothiazine Derivative | Cancer Type | Effect on Cell Cycle |

| Trifluoperazine | Triple-Negative Breast Cancer (TNBC) | G0/G1 Arrest frontiersin.org |

| Fluphenazine | Melanoma | G0/G1 Phase Arrest brieflands.com |

| Trifluoperazine | Melanoma | G0/G1 Phase Arrest brieflands.com |

| Trifluoperazine | Hepatocellular Carcinoma | G0/G1 Arrest brieflands.com |

| Novel Derivatives | Lung and Pancreatic Cancer | G0/G1 Phase Arrest brieflands.com |

The induction of apoptosis is a critical mechanism for the anticancer activity of phenothiazine derivatives, with many studies pointing to the involvement of the mitochondrial pathway. brieflands.comresearchgate.net Fluphenazine and trifluoperazine have been shown to initiate mitochondria-mediated intrinsic apoptosis in melanoma cells. brieflands.com This process is often associated with the dissipation of the mitochondrial membrane potential. researchgate.net For example, the cytotoxicity of the derivative thioridazine (B1682328) in hepatocarcinoma cells correlates with the dissipation of the mitochondrial membrane potential. researchgate.net Phenothiazine derivatives can induce the mitochondrial permeability transition, which may lead to the release of cytochrome c and subsequent apoptosis. researchgate.net In hepatocellular carcinoma, trifluoperazine induces apoptosis by increasing the Bax/Bcl-2 ratio, a key indicator of the mitochondrial apoptotic pathway. brieflands.com

Modulation of Key Signaling Pathways in Cancer Cells

Phenothiazines exert their anticancer effects in part by modulating signaling pathways that are crucial for cancer cell progression and survival. nih.gov

The PDK1/Akt signaling pathway is pivotal for cell survival and proliferation, making it a critical target for cancer intervention. nih.gov Phenothiazines have been identified as inhibitors of this pathway. nih.gov They have been shown to specifically suppress the kinase activity of 3'-phosphoinositide-dependent kinase-1 (PDK1) and, consequently, the phosphorylation level of Akt following stimulation with epidermal growth factor (EGF). nih.gov This inhibition of the PDK1/Akt pathway leads to the suppression of EGF-induced cell growth and the induction of apoptosis in human ovary cancer cells. nih.gov Notably, this inhibitory action is selective for downstream targets of PDK1/Akt, without affecting the activation of phosphatidylinositol 3-kinase (PI3K) or EGFR. nih.gov The inhibition of the Akt/mTOR pathway by phenothiazines is another mechanism that contributes to decreased cell proliferation and the induction of apoptosis. nih.gov

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cancer cell survival and proliferation. researchgate.net Overactivation of the classical MAPK pathway (Ras/RAF/MEK/ERK) is found in a significant percentage of cancers. nih.gov Phenothiazines have been shown to modulate this pathway as part of their anticancer activity. nih.gov For instance, certain D2 dopamine (B1211576) receptor antagonists, which include phenothiazine-like structures, have been found to inhibit the MAPK/ERK pathway in glioma cell lines. researchgate.net In silico studies have also identified MAPK8 and MAPK10 as potential targets for phenothiazines like chlorpromazine (B137089), fluphenazine, and trifluoperazine. researchgate.net The modulation of the MAPK signaling pathway is one of the mechanisms through which phenothiazines can inhibit angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov

| Signaling Pathway | Effect of Phenothiazines | Downstream Consequences | Cancer Cell Lines |

| PDK1/Akt | Inhibition of PDK1 kinase activity and Akt phosphorylation nih.gov | Suppression of cell growth, induction of apoptosis nih.gov | Human Ovary Cancer nih.gov |

| MAPK/ERK1/2 | Inhibition/Modulation nih.govresearchgate.net | Inhibition of cell survival and proliferation, inhibition of angiogenesis nih.govresearchgate.net | Glioma researchgate.net |

Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Research has shown that certain phenothiazine derivatives can exert their cytotoxic effects by targeting this pathway.

Thioridazine, a notable phenothiazine derivative, has been demonstrated to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway. This inhibition leads to cytotoxic effects in cervical and endometrial cancer cells by inducing cell cycle arrest and apoptosis nih.gov. Specifically, thioridazine has been shown to successfully inhibit the phosphorylation of Akt, as well as the phosphorylation of 4E-BP1 and p70S6K, which are key downstream effectors of the mTOR complex nih.gov. Studies on the gene expression profiles of thioridazine have revealed similarities to known PI3K/Akt pathway inhibitors, further supporting its role in targeting this pathway in ovarian cancer cells nih.gov.

Furthermore, the anti-proliferative effects of another phenothiazine derivative, chlorpromazine, have been observed to be blocked by wortmannin (B1684655), a selective PI3K inhibitor. This suggests that the anticancer activity of chlorpromazine is also mediated through the PI3K/Akt pathway nih.gov. The modulation of autophagy by phenothiazine derivatives, which can be either mTOR-dependent or -independent, further underscores the interaction of these compounds with this critical signaling cascade nih.gov.

PI3K Pathway Disruption

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that, when activated, triggers downstream effectors like Akt and mTOR, promoting cell survival and proliferation. The ability of phenothiazine derivatives to disrupt this pathway is a key aspect of their anticancer potential.

As mentioned, thioridazine has been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway nih.gov. By inhibiting PI3K, thioridazine effectively cuts off the upstream signals required for the activation of Akt and subsequent downstream targets. This disruption is a primary mechanism behind its observed cytotoxic effects on cancer cells nih.gov.

The observation that the selective PI3K inhibitor wortmannin can block the anti-proliferative effects of chlorpromazine provides further evidence for the role of PI3K inhibition in the anticancer activity of phenothiazine derivatives nih.gov. These findings highlight the therapeutic potential of targeting the PI3K pathway with this class of compounds.

Wnt Signaling Pathway Interactions

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Some phenothiazine derivatives have been found to interact with and modulate this pathway.

Bioinformatic analyses have identified the Wnt signaling pathway as a potential target of phenothiazine drugs researchgate.net. In a study on a patient-derived lung cancer cell line, the phenothiazine derivative trifluoperazine was shown to inhibit T-cell factor-mediated transcription in a concentration-dependent manner. This inhibition of Wnt signaling was associated with the induction of cytotoxicity researchgate.net.

Ras and p53 Modulation

The Ras family of small GTPases and the tumor suppressor protein p53 are two of the most frequently mutated genes in human cancers, playing pivotal roles in cell growth, differentiation, and apoptosis. The interaction of phenothiazine derivatives with these key regulators is an area of ongoing investigation.

While direct modulation of Ras by Phenothiazine-10-propionitrile has not been extensively detailed, the broader class of phenothiazines has been shown to impact pathways involving Ras. For instance, phenothiazines are known to inhibit calmodulin, which can modulate the Ras- and MAPK-pathway nih.gov.

Regarding p53, research has indicated that some diazaphenothiazine derivatives can activate the p53 pathway in cancer cells, leading to cell cycle arrest mdpi.com. The influence of these derivatives on the expression of genes such as TP53 and CDKN1A suggests a mechanism involving the p53-mediated cell cycle checkpoint mdpi.com. Interestingly, in certain contexts, the cytotoxic effects of phenothiazines in small cell lung carcinoma have been observed to occur despite mutations in p53, suggesting that these compounds can induce cell death through p53-independent mechanisms as well nih.gov.

Inhibition of Angiogenesis (e.g., VEGF production inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is largely driven by vascular endothelial growth factor (VEGF). The inhibition of angiogenesis is a key strategy in cancer therapy.

Phenothiazine derivatives have been shown to possess anti-angiogenic properties. Their mechanism of action in this context involves the inhibition of the production of VEGF and the subsequent signaling mediated by this growth factor. By reducing the availability of VEGF, phenothiazines can impede the development of new blood vessels that are essential for supplying nutrients to tumors.

Interactions with Cellular Components and Processes

Beyond their influence on signaling pathways, phenothiazine derivatives also interact directly with fundamental cellular components and processes, most notably the machinery of cell division.

Disruption of Microtubule Dynamics and Tubulin Polymerization

Microtubules are dynamic polymers of tubulin that are essential for various cellular functions, including cell division, motility, and intracellular transport. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.

A number of phenothiazine derivatives have been identified as inhibitors of tubulin polymerization. These compounds interfere with the assembly of tubulin into microtubules, leading to a mitotic block and subsequent cell death. For example, a series of indolizine-phenothiazine hybrids have been synthesized and shown to be potent inhibitors of tubulin polymerization, with an efficiency comparable to reference compounds like phenstatin (B1242451) and (-)-desoxypodophyllotoxin nih.gov.

Furthermore, a chemical library of phenothiazine- and carbazole-cyanochalcones was designed as dual inhibitors of human farnesyltransferase and tubulin polymerization nih.govresearchgate.net. In tubulin polymerization assays, several of these compounds demonstrated significant inhibitory activity.

Inhibitory Activity of Phenothiazine Derivatives on Tubulin Polymerization

| Compound | IC50 (µM) for Tubulin Polymerization | Reference Compound | IC50 (µM) for Tubulin Polymerization |

|---|---|---|---|

| Phenothiazine 1l | 0.71 | Phenstatin (II) | 3.43 |

| Carbazole 3a | 0.24 | (-)-desoxypodophyllotoxin | 1.76 |

DNA Repair Inhibition

Phenothiazine derivatives have been identified as agents that can interfere with cellular DNA repair mechanisms, a critical process for cancer cell survival, especially following DNA-damaging therapies like chemotherapy and radiation. The inhibition of DNA repair pathways can sensitize cancer cells to such treatments, leading to enhanced therapeutic efficacy.

Research has shown that certain phenothiazines can inhibit Tousled-like kinases (TLKs), which are involved in chromatin assembly and the DNA damage response (DDR). By inhibiting TLKs, these compounds impair the repair of double-strand breaks (DSBs) and disrupt the recovery from the DNA damage checkpoint. For instance, the phenothiazine derivative thioridazine has been shown to prevent the TLK-mediated phosphorylation of key repair proteins, thereby potentiating the killing of tumor cells by chemotherapy. nih.gov

Furthermore, derivatives such as trifluoperazine have been found to stimulate cell killing induced by ionizing radiation by inhibiting DNA repair processes. frontiersin.orgbrieflands.com Studies on human non-small cell lung cancer (NSCLC) cells revealed that phenothiazines can impede the resolution of γH2AX, a marker for DNA double-strand breaks. This leads to a prolonged checkpoint arrest, followed by defective mitosis and ultimately, apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents like bleomycin (B88199) and cisplatin (B142131).

The antiproliferative activity of phenothiazines has also been linked to the induction of DNA damage and the subsequent inhibition of repair mechanisms, possibly through the inhibition of DNA-dependent protein kinases. researchgate.net This multi-faceted interference with DNA integrity and repair highlights the potential of these compounds as adjuvants in cancer therapy.

Modulation of Oxidative Stress (Prooxidant/Antioxidant effects)

Phenothiazine derivatives exhibit a dual nature in modulating oxidative stress, capable of acting as both antioxidants and prooxidants depending on the cellular environment and concentration. nih.gov This duality is a key aspect of their biological activity.

As antioxidants, phenothiazines are effective free radical scavengers. nih.gov Their structure, featuring a redox-active phenothiazine core, allows them to trap reactive oxygen species (ROS) within biomembranes. researchgate.net This antioxidant property is being explored for its therapeutic potential in mitigating diseases related to oxidative stress. nih.govresearchgate.netresearchgate.net The addition of specific functional groups to the parent phenothiazine molecule can significantly enhance its antiradical properties. nih.gov For example, some derivatives have shown a high ability to scavenge H2O2 free radicals and reduce Fe(III) to Fe(II), with activities comparable to standard antioxidants like ascorbic acid. nih.gov

Conversely, phenothiazines can also act as prooxidants, an effect that is particularly relevant to their anticancer activity. By generating ROS or inhibiting antioxidant enzymes, these compounds can induce a state of oxidative stress within cancer cells. frontiersin.org This leads to DNA damage, mitochondrial dysfunction, and ultimately, cell death. frontiersin.org In combination with DNA-damaging chemotherapeutic agents, phenothiazines can synergistically augment the production of intracellular ROS, leading to enhanced cytotoxicity. This prooxidant effect is a significant contributor to the chemosensitizing properties of these compounds. The dual ability to quell or generate oxidative stress makes phenothiazine derivatives a versatile class of molecules for therapeutic development.

Cell Membrane Integrity Compromise

A primary mechanism through which phenothiazine derivatives exert their cytotoxic effects is by compromising the integrity of the cell's plasma membrane. Due to their cationic and amphiphilic nature, these compounds readily interact with and intercalate into the lipid bilayer of cellular membranes. frontiersin.orgnih.gov This interaction disrupts the biophysical properties of the membrane, including its fluidity, organization, and thickness. nih.gov

The accumulation of phenothiazines within the membrane can induce lipid phase separation, disrupt lipid rafts, and thin the plasma membrane, making it more fragile and prone to rupture. frontiersin.orgnih.govnih.gov This structural alteration sensitizes cancer cells to various forms of injury, including mechanical, chemical, and heat-induced stress. nih.govnih.gov Cancer cells, which often experience heightened membrane stress due to their high metabolic rate, are particularly dependent on efficient plasma membrane repair mechanisms. nih.gov

Phenothiazine derivatives inhibit these repair processes, in part by interfering with the function of annexin (B1180172) proteins, which are essential for resealing membrane damage. nih.govnih.gov For instance, trifluoperazine has been shown to compromise the lateral diffusion of phosphatidylserine (B164497) in the membrane, which in turn decreases annexin binding and inhibits their ability to shape the membrane during repair. nih.gov This disruption of membrane repair creates a detrimental cycle where the thinned membrane is more susceptible to damage, and the compromised repair response facilitates cell death, which is a novel approach to targeting cancer cells. nih.gov

| Phenothiazine Derivative | Effect on Cell Membrane | Observed Anti-Tumor Activity |

|---|---|---|

| Trifluoperazine (TFP) | Induces membrane thinning, sensitizes cells to injury, compromises annexin-mediated membrane repair. nih.govfrontiersin.orgnih.gov | Induces cell cycle arrest and apoptosis in triple-negative breast cancer and brain metastases. frontiersin.org |

| Chlorpromazine (CPZ) | Affects plasma membrane permeability and fluidity. frontiersin.org | Reduces K-Ras association with the plasma membrane, leading to apoptosis. nih.gov |

| Thioridazine | Sensitizes cells to stress factors and decreases membrane fluidity. brieflands.com | Exhibits potent anti-proliferative effects, causing DNA fragmentation and caspase-3 upregulation in melanoma. brieflands.com |

| Fluphenazine | Sensitizes cells to stress factors and inhibits annexin-mediated repair. brieflands.com | Inhibits metastasis in brain and lungs by blocking PI3K-AKT-mTOR pathways. brieflands.com |

Lysosomal Cell Death Induction

Targeting the lysosome is a key strategy through which phenothiazine derivatives induce cancer cell death. As lysosomotropic agents, these compounds are weak bases that accumulate within the acidic environment of lysosomes. scienceopen.com This accumulation leads to lysosomal dysfunction and, ultimately, lysosomal membrane permeabilization (LMP). frontiersin.orgscienceopen.com

LMP is a critical event that initiates a form of regulated cell death. The rupture of the lysosomal membrane releases entrapped hydrolases, such as cathepsins, into the cytosol. Once in the cytoplasm, these enzymes can trigger downstream cell death pathways, including caspase-dependent and -independent apoptosis. scienceopen.com Research has shown that phenothiazine-induced cytotoxicity in several cancer cell lines is directly correlated with lysosomal dysfunction rather than solely the induction of classical apoptosis. scienceopen.com

For example, studies in small cell lung carcinoma (SCLC) have demonstrated that these cells are particularly susceptible to phenothiazine-induced cell death due to an intrinsically lower buffering capacity against disruptions in lysosomal homeostasis. scienceopen.com Derivatives like trifluoperazine have been shown to induce LMP. This lysosome-dependent cell death pathway is effective even in cancer cells with mutations in p53 or resistance to conventional chemotherapies, highlighting its potential to overcome common resistance mechanisms. scienceopen.com The induction of lysosomal dysfunction, often accompanied by intense vacuolation, represents a significant component of the anticancer activity of phenothiazines.

| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 tandfonline.com |

| A375 | Melanoma | 7.04 - 23.33 nih.gov | |

| Thioridazine | U87 | Glioblastoma | 5.12 tandfonline.com |

| U251 | Glioblastoma | 9.29 tandfonline.com | |

| CWHM-974 (Fluphenazine analog) | A375 | Melanoma | 1.37 - 14.03 nih.gov |

| PANC-1 | Pancreatic Cancer | 1.37 - 14.03 nih.gov | |

| PP (PEGylated Phenothiazine) | HeLa | Cervical Cancer | 229.1 nih.gov |

| PPO (PEGylated Phenothiazine) | MCF7 | Breast Cancer | 131.7 nih.gov |

Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of various proteins, including the Ras protein, which is frequently mutated in human cancers. The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent participation in signal transduction pathways that regulate cell proliferation and survival. Consequently, inhibiting FTase has been a significant target in oncology drug development.

Several phenothiazine derivatives have been identified as potent inhibitors of human farnesyltransferase. nih.govnih.gov Screening of chemical libraries revealed that the phenothiazine scaffold is a promising starting point for designing novel FTase inhibitors. nih.gov Subsequent synthesis and testing of various derivatives, such as phenothiazine-chalcones and phenothiazine-cyanochalcones, have yielded compounds with inhibitory potencies in the low micromolar to nanomolar range. nih.gov This inhibitory activity is considered a key factor in the antitumor mechanism of these derivatives. nih.gov

| Derivative Class | Specific Compound Example | Inhibitory Concentration (IC50) |

|---|---|---|

| Phenothiazine-chalcone | Compound X | 9 nM nih.gov |

| Phenothiazine-cyanochalcone | Compound 1q | 44.85 µM nih.gov |

| Carbazole-cyanochalcone 3a (for comparison) | 0.12 µM nih.gov |

Enhancement of Chemotherapy and Monoclonal Antibody Efficacy

Phenothiazine derivatives have demonstrated significant potential as chemosensitizers, augmenting the efficacy of conventional anticancer drugs. nih.gov This is largely achieved by counteracting multidrug resistance (MDR), a major obstacle in cancer treatment where cancer cells become resistant to a broad range of chemotherapeutic agents. frontiersin.orgnih.gov By reversing MDR, phenothiazines can restore the effectiveness of chemotherapy in resistant tumors. nih.gov

The ability of these compounds to compromise the plasma membrane and induce lysosomal cell death contributes to this sensitizing effect. nih.govnih.gov For example, trifluoperazine has been shown to improve the efficacy of cancer chemotherapy by altering membrane properties. nih.gov Similarly, thioridazine has shown synergy with drugs like carboplatin (B1684641) and doxorubicin (B1662922) in resistant breast and lung cancers. brieflands.com

In addition to chemotherapy, phenothiazines can also enhance the efficacy of targeted therapies, such as those using monoclonal antibodies. Research on prochlorperazine (B1679090) in squamous cell carcinoma has shown that it can boost the effectiveness of anti-cancer antibodies. The proposed mechanism involves altering the distribution of the target receptor (e.g., EGFR) on the cell surface and reducing signaling through downstream survival pathways like Akt/mTOR. brieflands.com

Inhibition of Efflux Pumps (e.g., P-glycoprotein)

A primary mechanism by which cancer cells develop multidrug resistance is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). nih.gov These transporters function as efflux pumps, actively expelling a wide variety of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and effectiveness. frontiersin.org

Phenothiazine derivatives are well-documented inhibitors of P-gp. nih.govfrontiersin.orgnih.gov They have been shown to effectively inhibit the transport activity of P-gp, leading to increased accumulation of chemotherapy drugs inside resistant cancer cells. nih.govnih.gov For instance, N-acylphenothiazines have been identified as a group of effective P-gp inhibitors. nih.gov The mechanism of inhibition is believed to involve direct interaction with the transporter as well as indirect effects through alteration of the cell membrane's lipid environment. nih.gov

Interestingly, some phenothiazines exhibit differential effects on various ABC transporters. While they act as inhibitors of P-gp, they may stimulate the activity of other transporters like the multidrug resistance-associated protein 1 (MRP1). nih.gov This highlights the complexity of their interactions and the need for careful evaluation when developing them as MDR modulators. The ability of phenothiazines like chlorpromazine to inhibit P-gp, even at low micromolar concentrations, is a key component of their potential to reverse multidrug resistance and enhance cancer treatment. frontiersin.org

Synergistic Effects with Established Anticancer Agents

The therapeutic potential of phenothiazine derivatives in oncology is significantly enhanced when used in combination with established anticancer agents. Research has demonstrated that these compounds can act as chemosensitizers, reversing multidrug resistance (MDR) and augmenting the efficacy of conventional chemotherapy drugs. This synergistic relationship is a promising strategy to overcome treatment failure in various cancers.

One of the key mechanisms behind this synergy is the ability of phenothiazine derivatives to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are frequently overexpressed in cancer cells and are responsible for expelling chemotherapeutic agents, thereby reducing their intracellular concentration and effectiveness. By blocking these pumps, phenothiazine derivatives can restore cancer cell sensitivity to drugs to which they have developed resistance.

For instance, certain phenothiazine derivatives have been shown to work synergistically with doxorubicin in multidrug-resistant colon adenocarcinoma cells. Similarly, the well-known phenothiazine, thioridazine, has demonstrated synergistic effects with platinum-based drugs like carboplatin and cisplatin, as well as with doxorubicin, in resistant breast and lung cancers. This suggests that combining phenothiazine derivatives with conventional chemotherapy could be a valuable approach to treating challenging and resistant tumors.

Targeting Specific Cancer Types

The anticancer activity of phenothiazine derivatives has been investigated across a wide range of malignancies, with promising results observed in various cancer cell lines and preclinical models. These compounds exhibit cytotoxic and antiproliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

The broad-spectrum anticancer potential of phenothiazine derivatives is highlighted by their activity against a diverse array of human tumor cell lines, including:

Ovarian Cancer: Thioridazine has shown potent antiproliferative effects in ovarian cancer cells.

Lung Cancer: Thioridazine has also demonstrated efficacy against lung cancer cells. Furthermore, certain diazaphenothiazine derivatives have shown pro-apoptotic activity in lung carcinoma cell lines such as A549 and H1299.

Cervical Cancer: The antiproliferative effects of thioridazine extend to cervical cancer.

Glioblastoma: Several phenothiazine derivatives have been investigated for their activity against glioblastoma, the most aggressive type of brain tumor. For example, 10-propynyl-1,9-diazaphenothiazine and 10-diethylaminoethyl-1,9-diazaphenothiazine have shown high activity against the glioblastoma SNB-19 cell line. The parent compound, 10H-3,6-diazaphenothiazine, also exhibited extremely strong action against this cell line.

Hepatocellular Carcinoma: Chalcone-phenothiazine hybrids have been evaluated for their anticancer activities against human hepatocellular carcinoma HepG-2 cells. Additionally, 10H-3,6-diazaphenothiazine has been shown to induce apoptosis in HepG2 cells.

Melanoma: Phenothiazine derivatives have demonstrated activity against melanoma cell lines. For instance, 10-propynyl-1,9-diazaphenothiazine was highly active against the C-32 melanoma cell line.

Leukemia: The cytotoxic effects of various phenothiazine derivatives have been observed in leukemia cell lines.

Colorectal Cancer: A novel phenothiazine derivative, 10-[4-(4-chlorobutoxy)butyl]-10H-phenothiazine (OZF2), has shown anti-proliferative activity on a colon cancer cell line.

The following table summarizes the activity of selected phenothiazine derivatives against various cancer cell lines.

| Cancer Type | Phenothiazine Derivative Example(s) | Observed Effect(s) |

| Glioblastoma | 10-propynyl-1,9-diazaphenothiazine | High activity against SNB-19 cell line |

| 10-diethylaminoethyl-1,9-diazaphenothiazine | High activity against SNB-19 cell line | |

| 10H-3,6-diazaphenothiazine | Extremely strong action against SNB-19 cell line | |

| Hepatocellular Carcinoma | Chalcone-phenothiazine hybrids | Anticancer activity against HepG-2 cells |

| 10H-3,6-diazaphenothiazine | Induction of apoptosis in HepG2 cells | |

| Melanoma | 10-propynyl-1,9-diazaphenothiazine | High activity against C-32 cell line |

| Lung Carcinoma | 10H-3,6-diazaphenothiazine | Pro-apoptotic activity in A549 and H1299 cell lines |

| Colorectal Cancer | 10-[4-(4-chlorobutoxy)butyl]-10H-phenothiazine (OZF2) | Anti-proliferative activity |

Antimicrobial Activities and Resistance Reversal

Beyond their anticancer properties, phenothiazine derivatives have demonstrated significant antimicrobial activities, including antibacterial, antifungal, and antimalarial effects. A crucial aspect of their antimicrobial potential lies in their ability to combat multidrug-resistant (MDR) pathogens, often by inhibiting efflux pumps, which are a common resistance mechanism in microbes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Phenothiazine derivatives have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves disruption of the bacterial cell membrane and inhibition of efflux pumps, which can restore the efficacy of conventional antibiotics against resistant strains.

The antibacterial effects of phenothiazine derivatives have been documented against a range of clinically important bacterial pathogens:

Staphylococcus aureus : Phenothiazines such as chlorpromazine and thioridazine are effective against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. They can inhibit bacterial growth and also act as efflux pump inhibitors, making the bacteria more susceptible to other antibiotics.

Escherichia coli : While generally more resistant than Gram-positive bacteria, some phenothiazines have shown activity against E. coli.

Pseudomonas aeruginosa : This opportunistic pathogen is known for its high level of intrinsic and acquired resistance. However, certain phenothiazines have demonstrated the ability to inhibit its growth and virulence.

Mycobacterium tuberculosis : Several phenothiazines, notably thioridazine, have exhibited significant activity against M. tuberculosis, including multidrug-resistant strains. This has led to research into their potential use as adjunctive therapy for tuberculosis.

Acinetobacter baumannii : This bacterium is a major cause of hospital-acquired infections and is often multidrug-resistant. Phenothiazine derivatives have shown promise in inhibiting the growth of A. baumannii.

Klebsiella pneumoniae : Similar to E. coli, K. pneumoniae is a Gram-negative bacterium that can be challenging to treat. Some phenothiazines have demonstrated inhibitory effects against this pathogen.

The following table provides a summary of the antibacterial activity of various phenothiazine derivatives against specific bacterial strains.

| Bacterial Strain | Phenothiazine Derivative(s) | Key Findings |

| Staphylococcus aureus | Chlorpromazine, Thioridazine | Effective against MRSA, efflux pump inhibition |

| Escherichia coli | Various phenothiazines | Moderate activity |

| Pseudomonas aeruginosa | Various phenothiazines | Inhibition of growth and virulence |

| Mycobacterium tuberculosis | Thioridazine | Activity against MDR strains |

| Acinetobacter baumannii | Various phenothiazines | Inhibition of growth |

| Klebsiella pneumoniae | Various phenothiazines | Inhibitory effects |

Antifungal Activity

In addition to their antibacterial properties, phenothiazine derivatives have also been investigated for their antifungal activity. Research has shown that compounds like trifluoperazine and some of its derivatives possess anti-cryptococcal activity. Furthermore, certain phenothiazine derivatives have demonstrated improved activity against drug-resistant Candida albicans. The mechanism of their antifungal action is thought to involve the inhibition of calmodulin, a key calcium-binding protein.

Antimalarial Properties (e.g., Falcipain Inhibition)

The therapeutic potential of phenothiazines extends to parasitic diseases, including malaria. A series of sulfur isosteres of acridinediones, which are structurally related to phenothiazines, have been synthesized and evaluated for their antimalarial activity. These compounds have been shown to inhibit falcipain, a cysteine protease of the malaria parasite Plasmodium falciparum. Falcipain plays a crucial role in the parasite's life cycle by degrading hemoglobin. By inhibiting this enzyme, these phenothiazine-related compounds can disrupt a vital metabolic process of the parasite, leading to their antimalarial effect.

Mechanisms of Action against Microorganisms

Phenothiazine derivatives exert their antimicrobial effects through a variety of mechanisms, often acting on multiple cellular targets simultaneously. This pleiotropic action is key to their effectiveness against a range of microorganisms, including persistent and resistant bacterial cells nih.gov.

A primary mechanism by which phenothiazine derivatives combat bacteria is through the inhibition of multidrug efflux pumps nih.gov. These pumps are a major cause of antibiotic resistance, as they actively extrude antimicrobial agents from the bacterial cell, preventing them from reaching their targets researchgate.netmdpi.com. Phenothiazines have been identified as effective efflux pump inhibitors (EPIs) nih.govmdpi.com.

By inhibiting these pumps, phenothiazines can restore the susceptibility of resistant bacteria to conventional antibiotics nih.govmdpi.com. Studies have shown that subinhibitory concentrations of phenothiazines like thioridazine and chlorpromazine can significantly reduce the efflux of substances such as ethidium (B1194527) bromide, indicating effective pump inhibition mdpi.com. This inhibition can result from various actions, including direct interaction with the pump protein, disruption of the energy supply for the pump, or perturbation of the proton motive force that powers many efflux systems nih.govmdpi.comnih.gov. The combination of phenothiazines with standard antibiotics often results in a synergistic effect, potentiating the activity of the antibiotic against many bacterial species nih.govmdpi.com.

Beyond the cell membrane, phenothiazine derivatives can interfere with fundamental intracellular processes. Research indicates that these compounds can target bacterial nucleic acids and the energy supply of the cell mdpi.com. For example, the derivative chlorpromazine has been shown to promote the production of reactive oxygen species (ROS), which can lead to DNA damage researchgate.netnih.gov. Furthermore, phenothiazines can disrupt the proton motive force by dissipating the proton gradient across the cell membrane, which is a critical component of cellular energy generation (ATP synthesis) nih.govresearchgate.net. They also affect energy-providing enzymes such as ATPase, further compromising the cell's energy supply mdpi.com.

Combatting Multidrug Resistance in Pathogens

The rise of multidrug-resistant (MDR) pathogens is a critical global health issue, and phenothiazine derivatives represent a promising avenue for addressing this challenge nih.govnih.gov. Their ability to act as efflux pump inhibitors is a cornerstone of their utility against MDR bacteria nih.govresearchgate.net. By blocking the expulsion of antibiotics, they can make resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis susceptible to treatment again researchgate.netnih.gov.

Studies have demonstrated that phenothiazines, including promethazine (B1679618), trifluoperazine, thioridazine, and chlorpromazine, can inhibit the growth of both antibiotic-sensitive and multidrug-resistant bacterial strains nih.gov. Chlorpromazine, in particular, has shown synergy with antibiotics like ceftazidime (B193861) and meropenem (B701) against MDR A. baumannii nih.gov. The multi-targeted approach of phenothiazines—disrupting membranes, damaging DNA, inhibiting efflux pumps, and depleting energy—makes it more difficult for bacteria to develop resistance to them compared to single-target antibiotics nih.govmdpi.comresearchgate.net. This repurposing of existing non-antibiotic drugs is an attractive strategy for developing new treatments for recalcitrant infections mdpi.comnih.gov.

| Phenothiazine Derivative | Target Pathogen | Observed Effect |

| Chlorpromazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition, synergy with ceftazidime and meropenem, ROS production, cell membrane and DNA damage nih.gov. |

| Thioridazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition nih.gov. |

| Trifluoperazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition nih.gov. |

| Promethazine | Multidrug-resistant Acinetobacter baumannii | Growth inhibition nih.gov. |

| Thioridazine | Mycobacterium tuberculosis | Kills intracellular MDRTB researchgate.net. |

Enzyme Inhibition and Modulation

The biological activity of phenothiazine derivatives is frequently linked to their ability to inhibit or modulate a wide range of enzymes. This inhibitory action is not limited to microbial targets but extends to enzymes involved in various physiological processes.

One of the most well-documented examples is the selective inhibition of trypanothione (B104310) reductase in parasites, as detailed previously nih.gov. This demonstrates their capacity for specific interactions with enzyme active sites. Beyond this, research has shown that certain substituted phenothiazines exhibit promising, target-specific inhibition against enzymes implicated in inflammatory diseases, such as phosphodiesterase, prostaglandin (B15479496) dehydrogenase, and superoxide (B77818) dismutase nih.gov.

Furthermore, the antimicrobial effects of phenothiazines are also tied to enzyme inhibition. They are known to affect the activity of bacterial enzymes crucial for energy production, such as ATPase mdpi.com. The broad-spectrum inhibitory action of phenothiazines may be due to their ability to interfere with a wide range of critical metabolic proteins, contributing to their pleiotropic effects on cells nih.gov.

| Enzyme Target | Effect of Phenothiazine Derivatives | Context |

| Trypanothione Reductase | Selective Inhibition | Anthelminthic/Anti-parasitic activity nih.gov. |

| Phosphodiesterase | Inhibition | Anti-inflammatory research nih.gov. |

| Prostaglandin Dehydrogenase | Inhibition | Anti-inflammatory research nih.gov. |

| Superoxide Dismutase | Inhibition | Anti-inflammatory research nih.gov. |

| Bacterial ATPase | Inhibition | Antimicrobial action (disruption of energy supply) mdpi.com. |

Calmodulin Inhibition and Calcium Signaling Pathways

Phenothiazine derivatives are well-documented inhibitors of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular processes by activating a variety of enzymes in response to changes in intracellular calcium concentration. The interaction of phenothiazines with calmodulin is calcium-dependent, meaning they bind more effectively when calcium is bound to calmodulin. This binding prevents calmodulin from activating its target enzymes, thereby disrupting downstream signaling pathways.

The inhibitory potency of phenothiazine derivatives on calmodulin varies depending on the specific chemical structure of the derivative. Both the phenothiazine nucleus and the amino side chain have been shown to influence the anti-calmodulin activity, suggesting that both regions are involved in the binding interaction with the protein. This inhibition of calmodulin can have significant physiological consequences. For instance, by blocking the calmodulin-activated Ca-ATPase, which is responsible for pumping calcium out of red blood cells, phenothiazines can indirectly stimulate calcium-dependent potassium efflux.

Table 1: Calmodulin Inhibition by Phenothiazine Derivatives

| Derivative | IC50 (µM) for Calmodulin Inhibition | Cell Line/System | Reference |

|---|---|---|---|

| Fluphenazine | Not explicitly provided in search results | MDA-MB-231, NCI-H358, A375 | nih.gov |

| Trifluoperazine | Not explicitly provided in search results | MDA-MB-231, NCI-H358, A375 | nih.gov |

| W-7 (Reference CaM inhibitor) | 21.8-56.8 | Panel of cancer cell lines | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Protein Kinase C Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical components of signal transduction pathways, regulating a wide array of cellular functions, including proliferation, differentiation, and apoptosis. Certain phenothiazine derivatives have been shown to inhibit PKC activity. This inhibition is considered one of the many biological activities of these compounds.

Research has indicated that phenothiazines can modulate the NOX-Akt/PKC pathway. For instance, a combination of chlorpromazine and promethazine has been observed to suppress the expression of downstream targets of this pathway, suggesting an inhibitory effect. This modulation can lead to neuroprotective effects in the context of ischemic stroke by reducing apoptotic cell death.

Isozyme Selectivity

The Protein Kinase C family comprises multiple isozymes, each with distinct tissue distributions and cellular functions. The selectivity of a drug for specific PKC isozymes can significantly influence its therapeutic effects and side-effect profile. While the general inhibition of PKC by some phenothiazines has been noted, detailed studies on the isozyme selectivity of this compound or its close derivatives are not extensively available in the reviewed literature. The selectivity of inhibitors is a key area of research, as exemplified by compounds like ruboxistaurin, which is a specific inhibitor of PKC-beta. Understanding the molecular determinants for such selectivity is crucial for the design of targeted therapies. Homology modeling and residue-based energy decomposition analysis are some of the computational methods used to investigate these specific interactions. Further research is required to elucidate the specific PKC isozyme inhibition profile of various phenothiazine derivatives.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a group of enzymes that degrade the cyclic nucleotides cAMP and cGMP, which are important second messengers in a multitude of cellular signaling pathways. By inhibiting PDEs, the intracellular levels of these second messengers can be elevated, leading to various physiological effects. Phenothiazine derivatives have been identified as inhibitors of phosphodiesterase, particularly the calmodulin-induced activation of this enzyme. This suggests that their mechanism of PDE inhibition may be linked to their anti-calmodulin properties.

Prostaglandin Dehydrogenase Inhibition

Initial research into the interaction of phenothiazine derivatives with prostaglandin pathways suggested a potential for inhibition of prostaglandin dehydrogenase, a key enzyme in the catabolism of prostaglandins (B1171923). However, further studies have revealed a more complex relationship. Instead of inhibiting the degradation of prostaglandins, several clinically important phenothiazine drugs, including chlorpromazine, promazine, and trifluoperazine, have been shown to stimulate the synthesis of prostaglandins E2 (PGE2) and F2α (PGF2α) in cultured rat basophilic leukemia cells. nih.gov

This stimulatory effect on prostaglandin production appears to be largely independent of the structural differences in the side chain at the N10 position of the phenothiazine nucleus. nih.gov Interestingly, some metabolites of these drugs also exhibit this activity, which may contribute to their long-lasting therapeutic effects. nih.gov While certain hydroxylated metabolites were slightly more effective than the parent compounds, other derivatives, such as the N-oxido and sulfoxide (B87167) forms, were inactive in stimulating prostaglandin synthesis. nih.gov This indicates that the effect of phenothiazines on prostaglandin metabolism is one of stimulation of synthesis rather than inhibition of degradation.

Superoxide Dismutase Activity Modulation

Superoxide dismutases (SODs) are a critical family of antioxidant enzymes that protect cells from the damaging effects of superoxide radicals. Phenothiazine derivatives have been shown to modulate the activity of SOD, with different derivatives exhibiting either activating or inhibitory effects. This dual activity highlights the complex interaction between these compounds and the cellular antioxidant defense systems.

For example, trifluoperazine has been found to increase the activity of human Cu-Zn superoxide dismutase (SOD1), while chlorpromazine has an inhibitory effect. researchgate.net Molecular dynamics studies suggest that trifluoperazine may exert its activating effect by stabilizing the electrostatic loop of the enzyme. researchgate.net In contrast, chlorpromazine appears to inhibit SOD1 activity by repositioning this loop and increasing its distance from the catalytic metal site, which diminishes substrate specificity and catalytic activity. researchgate.net The antioxidant properties of new phenothiazine derivatives continue to be an active area of research.

Table 2: Modulation of Superoxide Dismutase (SOD1) Activity by Phenothiazine Derivatives

| Derivative | Effect on SOD1 Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| Trifluoperazine | Activation | Stabilization of the electrostatic loop | researchgate.net |

| Chlorpromazine | Inhibition | Repositioning of the electrostatic loop | researchgate.net |

This table illustrates the dual modulatory effects of different phenothiazine derivatives on the same enzyme.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) and other choline (B1196258) esters. Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Synthetic derivatives of phenothiazine have emerged as potent inhibitors of cholinesterases, with a particular selectivity for BuChE in many cases.

The inhibitory mechanism of phenothiazine derivatives on cholinesterases is often of a mixed type, though some exhibit apparent competitive inhibition. nih.gov Structure-activity relationship studies have identified lipophilicity, molecular volume, and electronic energies as key determinants of their inhibitory potency. These studies suggest that the phenothiazine ring engages in hydrophobic and charge-transfer interactions with specific residues at the active site of the enzyme, while the side chain interacts with nonpolar amino acids. The S-oxide metabolites of some phenothiazine derivatives have been found to be even more potent and selective inhibitors of AChE than the parent compounds.

Table 3: Cholinesterase Inhibition by Phenothiazine Derivatives

| Derivative | Target Enzyme | IC50 | Cell Line/System | Reference |

|---|---|---|---|---|

| Chlorpromazine (CPM) | Acetylcholinesterase (AChE) | 11 ng/mL | Not specified | drexel.eduresearchgate.net |

| Chlorpromazine S-oxide | Acetylcholinesterase (AChE) | 1.8 ng/mL | Not specified | drexel.eduresearchgate.net |

| Promethazine (PMZ) | Acetylcholinesterase (AChE) | 17 ng/mL | Not specified | drexel.eduresearchgate.net |

| Promethazine S-oxide | Acetylcholinesterase (AChE) | 2.5 ng/mL | Not specified | drexel.eduresearchgate.net |

| Thioridazine 2S,5S-dioxide | Acetylcholinesterase (AChE) | 27 ng/mL | Not specified | drexel.eduresearchgate.net |

| Novel Phenothiazine Derivative 10 | Cholinesterase | Significantly reduced activity | SkHep1 cells and Zebrafish | nih.gov |

| Trifluoperazine (TFP) | Not specified | 13.98 µM (Hep3B), 10.96 µM (SkHep1) | Hep3B, SkHep1 | acs.org |

| Periciazine (PCP) | Not specified | 11.22 µM (Hep3B), 15.84 µM (SkHep1) | Hep3B, SkHep1 | acs.org |

| Pipotiazine (PPH) | Not specified | 12.30 µM (Hep3B), 14.79 µM (SkHep1) | Hep3B, SkHep1 | acs.org |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.